molecular formula C42H64N10O8 B1674590 Lavoltidine succinate CAS No. 86160-82-9

Lavoltidine succinate

Cat. No.: B1674590
CAS No.: 86160-82-9
M. Wt: 837.0 g/mol
InChI Key: IRLVOMNMSKSKMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lavoltidine succinate can be synthesized through a multi-step process involving the reaction of lavoltidine with succinic acid. The preparation involves the following steps:

    Formation of Lavoltidine: The synthesis begins with the reaction of 1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol with appropriate reagents under controlled conditions.

    Succinate Formation: Lavoltidine is then reacted with succinic acid to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: Lavoltidine succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Lavoltidine succinate has been explored in various scientific research applications, including:

Mechanism of Action

Lavoltidine succinate exerts its effects by selectively binding to histamine H2 receptors, thereby inhibiting the action of histamine. This inhibition reduces gastric acid secretion, making it effective in treating conditions like gastroesophageal reflux disease. The molecular targets include the H2 receptors located on the parietal cells of the stomach lining .

Comparison with Similar Compounds

    Ranitidine: Another H2 receptor antagonist used to reduce stomach acid production.

    Famotidine: Known for its longer duration of action compared to other H2 antagonists.

    Cimetidine: One of the first H2 receptor antagonists developed, with a shorter duration of action.

Uniqueness: Lavoltidine succinate is unique due to its high potency and selectivity for H2 receptors. its development was halted due to its carcinogenic potential in animal studies, which distinguishes it from other H2 antagonists that are still in use .

Properties

CAS No.

86160-82-9

Molecular Formula

C42H64N10O8

Molecular Weight

837.0 g/mol

IUPAC Name

butanedioic acid;[1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol

InChI

InChI=1S/2C19H29N5O2.C4H6O4/c2*1-23-19(21-18(15-25)22-23)20-9-6-12-26-17-8-5-7-16(13-17)14-24-10-3-2-4-11-24;5-3(6)1-2-4(7)8/h2*5,7-8,13,25H,2-4,6,9-12,14-15H2,1H3,(H,20,21,22);1-2H2,(H,5,6)(H,7,8)

InChI Key

IRLVOMNMSKSKMH-UHFFFAOYSA-N

SMILES

CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.C(CC(=O)O)C(=O)O

Canonical SMILES

CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.C(CC(=O)O)C(=O)O

Appearance

Solid powder

86160-82-9

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

76956-02-0 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AH 23844
AH-23844
loxtidine
loxtidine hemisuccinate (1:1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lavoltidine succinate
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